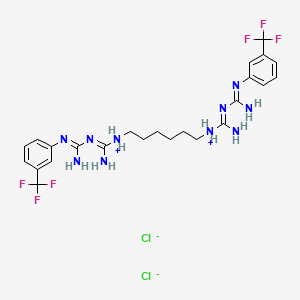
Biguanide, 1,1'-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biguanide, 1,1’-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride is a chemical compound with the molecular formula C24H32Cl2F6N10 and a molecular weight of 645.4743 . This compound is known for its unique structure, which includes two biguanide groups connected by a hexamethylene chain and substituted with trifluoromethyl groups on the aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biguanide, 1,1’-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride typically involves the reaction of hexamethylenediamine with 5-(alpha,alpha,alpha-trifluoro-m-tolyl)biguanide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pH control to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Biguanide, 1,1’-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The aromatic rings can undergo substitution reactions, where the trifluoromethyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Biguanide, 1,1’-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and sanitizers due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of Biguanide, 1,1’-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride involves its interaction with microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. It targets specific molecular pathways involved in cell membrane synthesis and maintenance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorhexidine: Another biguanide compound with similar antimicrobial properties.
Polyhexamethylene biguanide: A polymeric biguanide used in disinfectants and contact lens solutions.
Metformin: A biguanide used as an antidiabetic medication.
Uniqueness
Biguanide, 1,1’-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride is unique due to its trifluoromethyl-substituted aromatic rings, which enhance its antimicrobial activity and stability compared to other biguanides.
Eigenschaften
CAS-Nummer |
42242-51-3 |
|---|---|
Molekularformel |
C24H32Cl2F6N10 |
Molekulargewicht |
645.5 g/mol |
IUPAC-Name |
[(E)-N'-[N'-[3-(trifluoromethyl)phenyl]carbamimidoyl]carbamimidoyl]-[6-[[(E)-N'-[N'-[3-(trifluoromethyl)phenyl]carbamimidoyl]carbamimidoyl]azaniumyl]hexyl]azanium;dichloride |
InChI |
InChI=1S/C24H30F6N10.2ClH/c25-23(26,27)15-7-5-9-17(13-15)37-21(33)39-19(31)35-11-3-1-2-4-12-36-20(32)40-22(34)38-18-10-6-8-16(14-18)24(28,29)30;;/h5-10,13-14H,1-4,11-12H2,(H5,31,33,35,37,39)(H5,32,34,36,38,40);2*1H |
InChI-Schlüssel |
OOLMMXSJYMOXIB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)N=C(/N=C(/[NH2+]CCCCCC[NH2+]/C(=N/C(=NC2=CC=CC(=C2)C(F)(F)F)N)/N)\N)N)C(F)(F)F.[Cl-].[Cl-] |
Kanonische SMILES |
C1=CC(=CC(=C1)N=C(N)N=C(N)[NH2+]CCCCCC[NH2+]C(=NC(=NC2=CC=CC(=C2)C(F)(F)F)N)N)C(F)(F)F.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


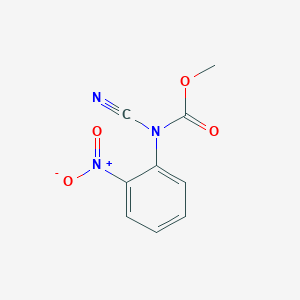
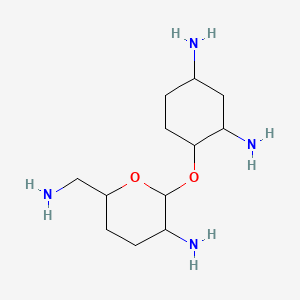
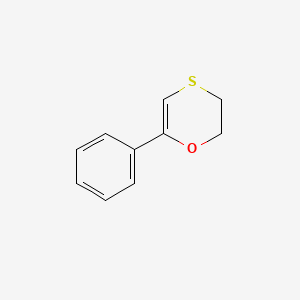
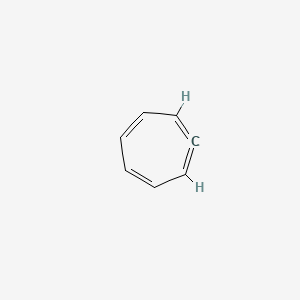
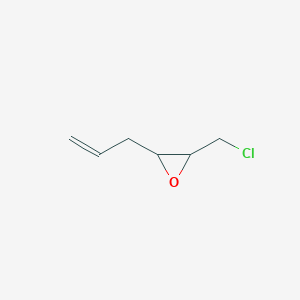


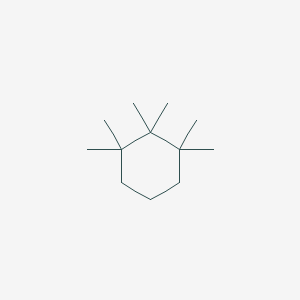
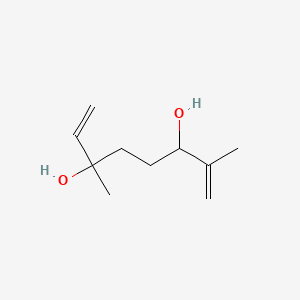
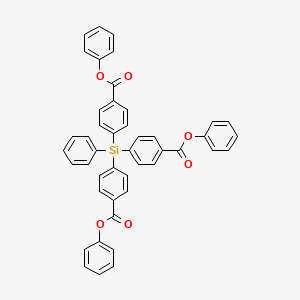

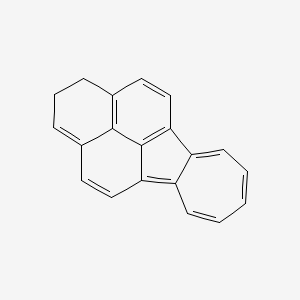
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
